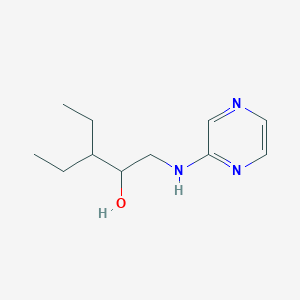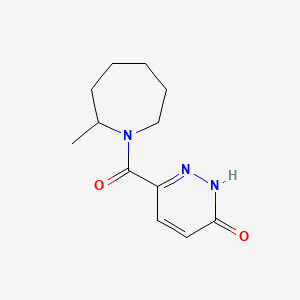![molecular formula C9H11N5OS B6628982 N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide, also known as TPC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of triazole compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in the phosphorylation of various proteins, which regulates their activity. This compound binds to the ATP-binding site of CK2 and inhibits its activity, thereby leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells. Moreover, this compound has been found to protect neurons against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide in lab experiments is its specificity towards CK2. It has been found to be a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide in scientific research. One of the areas of interest is the study of the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promising results in protecting neurons against oxidative stress-induced damage, and further studies can be conducted to explore its potential in the treatment of these diseases. Moreover, this compound can be used in the study of other diseases such as cancer and inflammation, where CK2 plays a crucial role.
Synthesemethoden
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-aminothiazole with 2-bromoacetone, followed by cyclization with sodium azide and then amidation with 4-isocyanato-2,6-dimethylphenyl isocyanate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells and induce cell death. Moreover, this compound has been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-9(2,8-10-3-4-16-8)12-7(15)6-5-11-14-13-6/h3-5H,1-2H3,(H,12,15)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBJXKULIKGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)

![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)


![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)


![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

